molecular formula C10H19N5O B1492006 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one CAS No. 2097980-96-4

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one

Cat. No.: B1492006
CAS No.: 2097980-96-4
M. Wt: 225.29 g/mol
InChI Key: PFGOSBQWYIAGLC-UHFFFAOYSA-N
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Description

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its azido group and piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-isobutylpiperazine with an appropriate azido-containing reagent under controlled conditions. One common method involves the use of azidotrimethylsilane (TMSN3) in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the azidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and materials science.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing the biological activity of the compound. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one is unique due to its specific structural features and reactivity. Similar compounds include:

  • Azido-1-(piperazin-1-yl)ethan-1-one: Lacks the isobutyl group, resulting in different chemical properties.

  • 2-Azido-1-(4-methylpiperazin-1-yl)ethan-1-one: Contains a methyl group instead of an isobutyl group, affecting its reactivity and biological activity.

These compounds share the azido group and piperazine ring but differ in their substituents, leading to variations in their chemical behavior and applications.

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Properties

IUPAC Name

2-azido-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-9(2)8-14-3-5-15(6-4-14)10(16)7-12-13-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGOSBQWYIAGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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